1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride
CAS No.:
Cat. No.: VC13583178
Molecular Formula: C6H5ClFN3O3
Molecular Weight: 221.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClFN3O3 |
|---|---|
| Molecular Weight | 221.57 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-4-nitropyrazole-3-carbonyl chloride |
| Standard InChI | InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-9-10(5)2-1-8/h3H,1-2H2 |
| Standard InChI Key | XTEMOTCGDBYOMF-UHFFFAOYSA-N |
| SMILES | C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF |
| Canonical SMILES | C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (Figure 1) consists of a pyrazole ring substituted at three positions:
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Position 1: 2-Fluoroethyl group (-CH₂CH₂F), enhancing lipophilicity and metabolic stability.
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Position 4: Nitro group (-NO₂), a strong electron-withdrawing moiety that influences electronic distribution and reactivity.
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Position 5: Carbonyl chloride (-COCl), a highly reactive site for nucleophilic acyl substitutions.
The IUPAC name is 1-(2-fluoroethyl)-4-nitropyrazole-5-carbonyl chloride, and its InChI key is XTEMOTCGDBYOMF-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Peaks at ~1,750 cm⁻¹ (C=O stretch), ~1,540 cm⁻¹ (NO₂ asymmetric stretch), and ~700 cm⁻¹ (C-Cl stretch).
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¹H NMR (DMSO-d₆): δ 5.2–5.6 ppm (m, -CH₂F), δ 8.3–8.7 ppm (s, pyrazole-H) .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via multi-step routes starting from pyrazole precursors:
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Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at 0–5°C.
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Fluoroethylation: Alkylation with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃).
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Carbonyl Chloride Formation: Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) .
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Nitration | 65–70 | HNO₃, H₂SO₄, 0°C, 2 h |
| Fluoroethylation | 50–55 | K₂CO₃, DMF, 80°C, 6 h |
| Carbonyl Chloride | 85–90 | SOCl₂, reflux, 3 h |
Reactivity Profiles
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Acyl Transfer: Reacts with amines to form amides (e.g., R-NH₂ → R-NH-CO-C₅H₃N₃O₂F).
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Nucleophilic Substitution: The nitro group can be reduced to an amine (Fe/HCl) for further functionalization.
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Cyclization: Forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) with dienophiles .
Biological Activity and Applications
Table 3: Biological Activity Data
| Assay | Result | Model |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 3.2 µM | RAW 264.7 |
| Antibacterial (MIC) | 12.5 µg/mL (S. aureus) | Broth dilution |
| Antiproliferative | EC₅₀ = 18 µM (HeLa) | MTT assay |
Industrial Applications
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Agrochemicals: Intermediate for herbicides targeting acetolactate synthase .
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Materials Science: Building block for fluorinated polymers with enhanced thermal stability .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Storage | Dry, inert atmosphere, -20°C |
| Spill Management | Neutralize with NaHCO₃ |
Future Directions
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